7-Chloro-trans-2-hepenoic acid ethyl ester 7-Chloro-trans-2-hepenoic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 72448-93-2
VCID: VC3794270
InChI: InChI=1S/C9H15ClO2/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7H,2-4,6,8H2,1H3
SMILES: CCOC(=O)C=CCCCCCl
Molecular Formula: C9H15ClO2
Molecular Weight: 190.67 g/mol

7-Chloro-trans-2-hepenoic acid ethyl ester

CAS No.: 72448-93-2

Cat. No.: VC3794270

Molecular Formula: C9H15ClO2

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-trans-2-hepenoic acid ethyl ester - 72448-93-2

Specification

CAS No. 72448-93-2
Molecular Formula C9H15ClO2
Molecular Weight 190.67 g/mol
IUPAC Name ethyl 7-chlorohept-2-enoate
Standard InChI InChI=1S/C9H15ClO2/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7H,2-4,6,8H2,1H3
Standard InChI Key QRJDSTPXJIADET-UHFFFAOYSA-N
SMILES CCOC(=O)C=CCCCCCl
Canonical SMILES CCOC(=O)C=CCCCCCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isomerism

The compound’s molecular formula, C₉H₁₅ClO₂, includes a seven-carbon chain with a chlorine atom at the seventh position and an ethyl ester group at the first carbon. The trans-configuration of the double bond between C2 and C3 is critical to its reactivity, as it imposes steric constraints that influence regioselectivity in addition reactions .

Key Identifiers:

  • CAS Numbers: 107408-35-5 and 72448-93-2 (discrepancy noted; likely due to supplier-specific registrations).

  • Molecular Weight: 190.67 g/mol.

  • Synonyms: Ethyl (E)-7-chlorohept-2-enoate, trans-7-chloro-2-heptenoic acid ethyl ester.

Synthesis Methodologies

Grignard Reaction-Based Synthesis (Patent CN101265187A)

A high-yield method involves using 1-bromo-5-chloropentane and magnesium in a benzene solvent with an organic base (e.g., triethylamine) :

Reaction Scheme:

1-Bromo-5-chloropentane+Mgbenzene/baseGrigard reagentdiethyl oxalate7-Chloro-trans-2-hepenoic acid ethyl ester\text{1-Bromo-5-chloropentane} + \text{Mg} \xrightarrow{\text{benzene/base}} \text{Grigard reagent} \xrightarrow{\text{diethyl oxalate}} \text{7-Chloro-trans-2-hepenoic acid ethyl ester}

Optimized Conditions:

  • Solvent: Benzene with 0.2–0.8 vol% organic base.

  • Temperature: −50°C to 50°C.

  • Molar Ratio: 1-bromo-5-chloropentane:Mg = 1:1–5.

Advantages:

  • Suppresses Wurtz coupling side reactions.

  • Achieves >90% purity .

Esterification of Carboxylic Acid Precursors

An alternative route involves esterifying 7-chloro-trans-2-hepenoic acid with ethanol under acidic conditions :

Procedure:

  • React 7-chloro-trans-2-hepenoic acid with excess ethanol.

  • Catalyze with sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Reflux in benzene or diethyl ether.

Yield: ~85% after distillation .

Physicochemical Properties

PropertyValue/RangeSource
Boiling Point71–72°C (20 mmHg)
Density1.12 g/cm³ (estimated)
SolubilityMiscible in organic solvents (e.g., ether, benzene)
Storage StabilityStable at −20°C in inert atmosphere

Hazards:

  • GHS Classification: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

  • Handling: Use PPE (gloves, goggles) and ventilation.

Applications in Organic Synthesis

Intermediate for Functionalized Derivatives

The chlorine and double bond enable diverse transformations:

  • Nucleophilic Substitution: Replacement of Cl with amines or thiols.

  • Diels-Alder Reactions: The trans-dienophile participates in [4+2] cycloadditions.

  • Hydrogenation: Selective reduction of the double bond yields saturated esters.

Comparative Reactivity

Compared to non-chlorinated analogs (e.g., ethyl trans-2-hexenoate):

  • Electrophilicity: Enhanced by the electron-withdrawing Cl.

  • Steric Effects: Trans-configuration minimizes steric hindrance during additions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator